嘧啶,4-乙氧基-6-甲基-2-(1-甲基乙基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

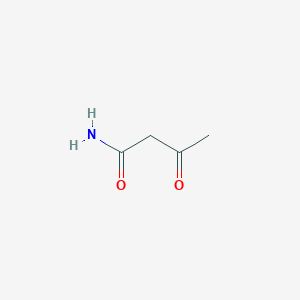

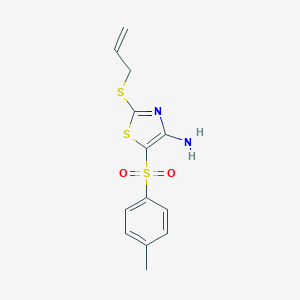

The molecular formula of “Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-” is C7H11N3O. The average mass is 153.182 Da and the monoisotopic mass is 153.090210 Da .Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis

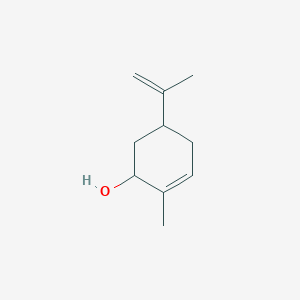

The physical and chemical properties of “Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)-” include a density of 1.1±0.1 g/cm3, boiling point of 334.5±34.0 °C at 760 mmHg, and a flash point of 156.1±25.7 °C .科学研究应用

Antifungal Applications

Pyrimidine derivatives have been synthesized and their antifungal activities were evaluated in vitro against fourteen phytopathogenic fungi . The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .

Synthesis of Pyridopyrimidinones

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Antiproliferative Applications

Certain compounds of this class exhibit antiproliferative properties . For example, the promising antiproliferative agent API-1 . Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .

Antimicrobial Applications

Pyrimidine derivatives have shown antimicrobial properties . For example, 4-hydrazinopyrimidine derivatives synthesized by Rashad exhibited in vitro antimicrobial activity .

Anti-inflammatory and Analgesic Applications

Certain compounds of this class exhibit anti-inflammatory and analgesic properties .

Hypotensive Applications

Certain compounds of this class exhibit hypotensive properties .

Antihistamine Applications

Certain compounds of this class exhibit antihistamine properties .

Inhibition of Protein Tyrosine Kinases

Derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, as well as derivatives of 2-sulfoxidoand 2-sulfonylpyrido[2,3-d]pyrimidin-7-ones, have been shown to inhibit protein tyrosine kinases .

作用机制

属性

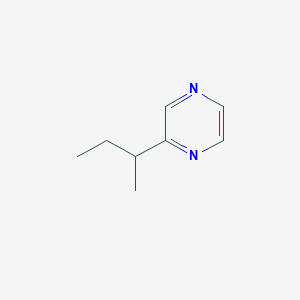

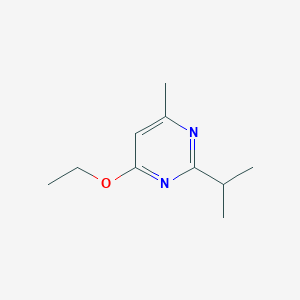

IUPAC Name |

4-ethoxy-6-methyl-2-propan-2-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEYDGYNWKBIEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223118 |

Source

|

| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |

CAS RN |

72799-31-6 |

Source

|

| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072799316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。